Conoidin A
Overview
Description
Conoidin A is a covalent inhibitor of peroxiredoxin 2, an enzyme involved in the regulation of oxidative stress within cells.
Mechanism of Action
Target of Action
Conoidin A, also known as 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide or Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide, primarily targets the enzyme Peroxiredoxin II (PrxII) . Peroxiredoxins are a widely conserved family of enzymes that function in antioxidant defense and signal transduction . Changes in PrxII expression are associated with a variety of human diseases, including cancer .
Mode of Action
This compound binds covalently to the peroxidatic cysteine of PrxII, irreversibly inhibiting its enzymatic activity . This compound also inhibits the hyperoxidation of mammalian PrxI and PrxII .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the antioxidant defense system . By inhibiting PrxII, this compound disrupts the ability of cells to effectively scavenge peroxides, leading to an imbalance in redox homeostasis .
Result of Action
The inhibition of PrxII by this compound leads to an increase in intracellular reactive oxygen species (ROS) levels . This ROS accumulation plays a crucial role in reducing cell viability, particularly in glioblastoma cells . The compound displays high toxicity in these cells .
Action Environment
The efficacy of this compound can be potentiated by other ROS-inducing agents such as Menadione or Celecoxib . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other compounds in the environment that can induce oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Conoidin A involves the covalent binding to the peroxidatic cysteine of peroxiredoxin II. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized to ensure high purity and efficacy for research purposes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. The compound is primarily produced for research and experimental purposes, and its production involves stringent quality control measures to maintain its effectiveness as a peroxiredoxin inhibitor .
Chemical Reactions Analysis
Types of Reactions: Conoidin A primarily undergoes covalent binding reactions with the peroxidatic cysteine of peroxiredoxin II. This binding is irreversible and inhibits the enzyme’s peroxidase activity .
Common Reagents and Conditions: The reactions involving this compound typically require conditions that facilitate covalent bonding. Common reagents include those that can induce oxidative stress, such as menadione or celecoxib, which have been shown to potentiate the anticancer activity of this compound .
Major Products Formed: The major product formed from the reaction of this compound with peroxiredoxin II is an inhibited enzyme complex, where the peroxidatic cysteine is covalently bound to this compound .
Scientific Research Applications
Conoidin A has several scientific research applications, including:
Cancer Research: this compound has shown high toxicity in glioblastoma cells by elevating intracellular reactive oxygen species levels.
Neuroprotection: The compound has antioxidant and neuroprotective effects, making it useful in the study of neurodegenerative diseases.
Parasitology: this compound is a cell-permeable inhibitor of the enzyme peroxiredoxin II in Toxoplasma gondii, a protozoan parasite.
Comparison with Similar Compounds
Adenanthin: Inhibits peroxiredoxin I activity and slightly decreases glioblastoma cell viability.
Menadione: A reactive oxygen species-inducing agent that potentiates the anticancer activity of Conoidin A.
Celecoxib: Another reactive oxygen species-inducing agent that enhances the effects of this compound.
Uniqueness of this compound: this compound is unique in its high toxicity to glioblastoma cells and its ability to elevate intracellular reactive oxygen species levels significantly. Unlike adenanthin, which only slightly decreases cell viability, this compound shows a much higher efficacy in inducing cell death in cancer cells .
Properties
IUPAC Name |
2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNFTLRMZOAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333530 | |
Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18080-67-6 | |
Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.